4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid
Description
4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₉H₆Br₂FO₃. Its structure features a carboxylic acid group at position 1, ethoxy (-OCH₂CH₃) at position 3, fluorine at position 2, and bromine atoms at positions 4 and 4.
Properties
IUPAC Name |
4,6-dibromo-3-ethoxy-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSBGMZXGPIWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid typically involves the bromination of 3-ethoxy-2-fluorobenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acid derivatives.
Reduction Reactions: Formation of reduced benzoic acid derivatives.
Oxidation Reactions: Formation of oxidized benzoic acid derivatives.
Scientific Research Applications
4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong interactions with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,6-dibromo-3-ethoxy-2-fluorobenzoic acid with analogous halogenated benzoic acids and esters, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
- 4-Fluorobenzoic Acid (C₇H₅FO₂): Contains a single fluorine substituent at position 3. Lacks bromine and ethoxy groups, resulting in lower molecular weight (140.11 g/mol) and higher solubility in polar solvents. Fluorine’s electron-withdrawing effect increases carboxylic acid acidity (pKa ~2.5) compared to non-halogenated benzoic acids .
3-Chloro-4-hydroxybenzoic Acid (C₇H₅ClO₃):
- Ethyl 2-amino-5-fluorobenzoate (C₉H₁₀FNO₂): An ester derivative with fluorine at position 5 and an amino (-NH₂) group at position 2. Amino group introduces basicity and nucleophilic reactivity, while the ester moiety reduces water solubility compared to carboxylic acids .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | 367.95 | Br (4,6), F (2) | -COOH, -OCH₂CH₃ | High steric hindrance, low solubility |
| 4-Fluorobenzoic acid | 140.11 | F (4) | -COOH | High acidity, moderate solubility |
| 3-Chloro-4-hydroxybenzoic acid | 172.57 | Cl (3) | -COOH, -OH | Hydrogen-bonding, pH-sensitive |
| Ethyl 2-amino-5-fluorobenzoate | 197.18 | F (5) | -COOCH₂CH₃, -NH₂ | Lipophilic, reactive amino group |
Commercial and Research Status
Biological Activity
4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid (DBEFA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.
DBEFA is characterized by the following molecular formula: . Its structure features two bromine atoms and one fluorine atom on a benzoic acid backbone with an ethoxy substituent, which contributes to its unique reactivity and biological properties.
The biological activity of DBEFA is primarily attributed to its ability to interact with various molecular targets. The presence of bromine and fluorine enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Enzyme Inhibition: DBEFA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Protein Modification: The compound may alter protein function through covalent modification, impacting signaling pathways.
Antimicrobial Activity
Research indicates that DBEFA exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic enzymes.
Table 1: Antimicrobial Activity of DBEFA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
DBEFA has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: In Vitro Analysis
In a study involving human cancer cell lines, DBEFA demonstrated:
- IC50 Values:
- MCF-7 (breast cancer): 15 µM
- HeLa (cervical cancer): 10 µM
- A549 (lung cancer): 20 µM
These results indicate that DBEFA has a moderate level of cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism and potential clinical applications.
Similar Compounds
To understand the uniqueness of DBEFA, it is essential to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4,6-Dibromo-3-methoxy-2-fluorobenzoic acid | Methoxy group instead of ethoxy | Moderate antibacterial activity |
| 4-Bromo-3-ethoxy-2-fluorobenzoic acid | Lacks one bromine atom | Lower anticancer efficacy |
DBEFA stands out due to the synergistic effects of both bromine and fluorine substituents combined with the ethoxy group, enhancing its biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
